Mocetinostat
Overview
Description
Mocetinostat is a benzamide histone deacetylase inhibitor that has been undergoing clinical trials for the treatment of various cancers, including follicular lymphoma, Hodgkin’s lymphoma, and acute myelogenous leukemia . It is known for its ability to inhibit histone deacetylase enzymes, which play a crucial role in the regulation of gene expression by modifying the acetylation status of histones .
Scientific Research Applications
Mocetinostat has a wide range of scientific research applications, including:
Chemistry: Used as a research reagent to study the inhibition of histone deacetylase enzymes and their role in gene expression.
Biology: Employed in studies investigating the regulation of gene expression and the role of histone deacetylase enzymes in various biological processes.
Industry: Used in the development of new therapeutic agents targeting histone deacetylase enzymes.
Mechanism of Action
Target of Action
Mocetinostat primarily targets Class 1 isoforms of histone deacetylase (HDAC), specifically HDAC 1, 2, and 3 . These enzymes play a crucial role in regulating gene expression and epigenetic alterations of cells by removing acetyl groups from lysine residues on a histone .
Mode of Action
This compound is an isotypic-selective inhibitor of HDAC . It works by inhibiting HDACs, leading to the activation of tumor suppressor genes that have been inappropriately turned off . Tumor suppressor genes are a natural defense against cancer, and their activation may restore normal cell function and reduce or inhibit tumor growth .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to inhibit the PI3K/AKT signaling pathway, which is involved in cancer progression such as invasion, migration, and angiogenesis . Additionally, it can modulate the molecular mechanism for several pathways in cells, such as the inhibition of HDAC1 enzyme activity, which is in charge of many biological processes in the initiation and progression of cancer .
Pharmacokinetics
Clinical trials have shown that this compound is well-tolerated, with favorable pharmacokinetics and pharmacodynamics .
Result of Action
This compound results in epigenetic changes in tumor cells, potentially leading to tumor cell death . This may occur through various mechanisms, including the induction of apoptosis, differentiation, cell cycle arrest, inhibition of DNA repair, upregulation of tumor suppressors, downregulation of growth factors, oxidative stress, and autophagy .
Future Directions
Mocetinostat has shown promising results in clinical trials for various cancers . It has also been found to activate Krüppel-like factor 4 and protect against tissue destruction and inflammation in osteoarthritis . This suggests that this compound could potentially be used as a disease-modifying osteoarthritis drug .
Biochemical Analysis
Biochemical Properties
Mocetinostat interacts with several enzymes and proteins, primarily histone deacetylase 1 (HDAC1), but also HDAC2, HDAC3, and HDAC11 . The nature of these interactions involves the inhibition of these enzymes, leading to the accumulation of acetylated histones .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting proliferation, inducing cell differentiation and apoptosis . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of histone deacetylases (HDACs). This inhibition leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes that have been inappropriately turned off .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study of relapsed or refractory lymphoma, patients who derived clinical benefit from this compound experienced long-term disease control .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For example, intraperitoneal administration of this compound in mice reduced the severity of osteoarthritis-associated changes and improved pain behaviors .
Metabolic Pathways
This compound is involved in the histone acetylation metabolic pathway. It interacts with histone deacetylases (HDACs), inhibiting their activity and leading to the accumulation of acetylated histones .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the nucleus where it can interact with histone deacetylases (HDACs) to influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mocetinostat involves several steps, starting with the preparation of the core benzamide structure. The key steps include:
Formation of the Benzamide Core: The synthesis begins with the reaction of 2-aminobenzamide with 4-(pyridin-3-yl)pyrimidine-2-amine under specific conditions to form the core structure.
Functional Group Modifications:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Mocetinostat undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Comparison with Similar Compounds
Vorinostat: Another histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.
Romidepsin: A histone deacetylase inhibitor used in the treatment of peripheral T-cell lymphoma.
Panobinostat: A histone deacetylase inhibitor used in the treatment of multiple myeloma.
Uniqueness of Mocetinostat: this compound is unique in its selectivity towards specific histone deacetylase enzymes (histone deacetylase 1, histone deacetylase 2, histone deacetylase 3, and histone deacetylase 11), which allows for targeted inhibition and reduced off-target effects . This selectivity makes this compound a promising candidate for the treatment of various cancers and other diseases involving dysregulated gene expression .
Properties
IUPAC Name |
N-(2-aminophenyl)-4-[[(4-pyridin-3-ylpyrimidin-2-yl)amino]methyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O/c24-19-5-1-2-6-21(19)28-22(30)17-9-7-16(8-10-17)14-27-23-26-13-11-20(29-23)18-4-3-12-25-15-18/h1-13,15H,14,24H2,(H,28,30)(H,26,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNLUBSXIHFDHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC3=NC=CC(=N3)C4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80222945 | |
Record name | Mocetinostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80222945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Peroxidase | |
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Mechanism of Action |
Mocetinostat is a novel isotypic-selective inhibitor of the enzyme histone deacetylase (HDAC). HDAC inhibitors act by turning on tumour suppressor genes that have been inappropriately turned off. Tumour suppressor genes are a natural defense against cancer. It is therefore hypothesized that specifically inhibiting those HDACs involved in cancer with Mocetinostat may restore normal cell function and reduce or inhibit tumour growth. | |
Record name | Mocetinostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11830 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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CAS No. |
726169-73-9, 9003-99-0 | |
Record name | Mocetinostat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=726169-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mocetinostat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0726169739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mocetinostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11830 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Peroxidase | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Mocetinostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80222945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Peroxidase | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.686 | |
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Record name | MOCETINOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6GWB8T96J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Mocetinostat?
A: this compound is an orally available, isotype-selective histone deacetylase (HDAC) inhibitor. [] It specifically targets and inhibits Class I HDACs, namely HDAC1, HDAC2, and HDAC3, and Class IV HDAC11. [, , , , , , , ]
Q2: How does this compound's inhibition of HDACs affect cancer cells?
A: HDACs typically remove acetyl groups from histones, leading to tighter DNA packing and suppression of gene expression, including tumor suppressor genes. This compound, by inhibiting HDACs, promotes histone acetylation, leading to a more relaxed chromatin structure and enabling the expression of tumor suppressor genes. [, , , , , , , , , , , ]
Q3: What are the downstream effects of this compound's HDAC inhibition in cancer cells?
A3: this compound's inhibition of HDACs triggers various downstream effects in cancer cells, including:
- Induction of Apoptosis: this compound increases the expression of pro-apoptotic proteins like Bax and cleaved caspase-3 while downregulating anti-apoptotic proteins like Bcl-2, ultimately promoting programmed cell death (apoptosis) in cancer cells. [, , , , , ]
- Cell Cycle Arrest: By modulating the expression of cell cycle regulators, such as E2F1, this compound can arrest the cell cycle, preventing uncontrolled cancer cell proliferation. [, , ]
- Inhibition of Angiogenesis: Studies have shown that this compound can reduce the formation of new blood vessels (angiogenesis) in tumors, limiting their access to nutrients and oxygen, thus hindering growth and spread. []
- Reversal of Epithelial-to-Mesenchymal Transition (EMT): this compound can reverse EMT, a process associated with increased tumor aggressiveness and metastasis, by suppressing the expression of EMT-promoting transcription factors like ZEB1. This, in turn, can restore sensitivity to chemotherapy in resistant cancer cells. [, , ]
- Enhancement of Immune Response: Research suggests that this compound can augment the anti-tumor immune response by increasing tumor antigen presentation machinery, downregulating immunosuppressive cells like regulatory T cells and myeloid-derived suppressor cells (MDSCs), and promoting the activity of cytotoxic T cells. [, , , , ]
Q4: Does this compound's activity extend beyond histone modification?
A: Yes, in addition to histones, this compound can also impact the acetylation status of non-histone proteins, contributing to its anti-cancer effects. For example, it can affect microtubule dynamics, potentially contributing to its anti-proliferative effects. []
Q5: What is the molecular formula and weight of this compound?
A5: Although the research papers provided don't explicitly state the molecular formula and weight of this compound, this information can be readily found in publicly accessible chemical databases. Please refer to these resources for detailed structural information.
A: The provided research articles primarily focus on this compound's preclinical and clinical development as an anti-cancer agent, with a particular emphasis on its mechanism of action, efficacy, and safety profile. While some papers touch upon its pharmacokinetic properties [], they do not delve into the specific aspects mentioned above. Further investigation into dedicated materials science, chemical engineering, and environmental science literature would be necessary to acquire information regarding these specific domains.
Q6: Have any structure-activity relationship (SAR) studies been conducted on this compound?
A: While the provided research doesn't extensively detail specific SAR studies for this compound, one study explored the replacement of the pyrimidine ring in this compound with chiral heterocycles. They found that compounds containing a 2-amino-linked dihydrooxazole ring exhibited increased potency and selectivity towards HDAC3 compared to this compound. []
Q7: What is known about the stability and formulation of this compound?
A7: The provided articles predominantly focus on this compound's biological activity and do not provide comprehensive details about its stability under various conditions or specific formulation strategies employed.
Q8: What are the SHE regulations surrounding this compound?
A8: The provided research articles primarily focus on the preclinical and clinical investigation of this compound. As an investigational drug, specific SHE regulations surrounding its manufacturing and handling would be subject to evolving guidelines and regulations set by regulatory bodies like the FDA and EMA.
Q9: What is known about the pharmacokinetics of this compound?
A: One study investigated the pharmacokinetic profile of this compound in rats. Following oral administration, this compound demonstrated a bioavailability of 29.3%. The study highlighted its rapid absorption, long elimination half-life, and sustained HDAC inhibition. []
Q10: How does this compound's pharmacokinetic profile contribute to its potential as a therapeutic?
A: this compound's favorable pharmacokinetic properties, including its oral bioavailability, long half-life, and sustained target inhibition, are crucial for its potential as a therapeutic. These features allow for convenient dosing regimens and prolonged drug exposure, which are essential for achieving optimal therapeutic outcomes. [, ]
Q11: What cancer types have shown sensitivity to this compound in preclinical studies?
A11: Preclinical studies have demonstrated this compound's anti-cancer activity in various cancer models, including:
- Leiomyosarcoma (LMS): this compound demonstrated potent anti-LMS effects both alone and in combination with gemcitabine, inhibiting cell growth, enhancing apoptosis, and reducing tumor growth in vivo. Notably, it downregulated gemcitabine-resistance markers and upregulated a gemcitabine-sensitivity marker, suggesting its potential in overcoming chemoresistance. []
- Breast Cancer: this compound effectively inhibited the growth of the 4T1 breast cancer cell line, reduced cell migration, induced apoptosis, and downregulated key signaling pathways like PI3K/Akt. It synergized with capecitabine, showcasing potential for combination therapy. []
- Rhabdomyosarcoma (RMS): this compound showed promising activity in RMS models, both in vitro and in vivo. It exhibited synergistic effects with vinorelbine, highlighting its potential for combination therapies in RMS. []
- Glioblastoma: In glioblastoma cell lines (C6 and T98G), this compound effectively inhibited proliferation, induced apoptosis, and promoted cell differentiation. It also showed potential in suppressing tumor growth, metastasis, and angiogenesis. []
- Melanoma: Preclinical data suggest this compound's ability to enhance anti-tumor immune responses in melanoma. It was shown to decrease immunosuppressive cell populations while promoting anti-tumor immune responses, supporting its potential for combination therapies with immune checkpoint inhibitors. [, , ]
- Prostate Cancer: Research has explored the use of prostate-specific membrane antigen (PSMA)-targeted polymersomes for delivering this compound and docetaxel to prostate cancer cells. This targeted approach resulted in synergistic anti-cancer effects in three-dimensional spheroid cultures. []
Q12: What is the evidence for this compound's efficacy in clinical trials?
A12: this compound has been evaluated in various clinical trials, primarily in hematological malignancies:
- Hodgkin Lymphoma (HL): A phase II trial of this compound in relapsed/refractory HL demonstrated promising single-agent activity, with a manageable safety profile, particularly in the context of heavily pretreated patients. [, ]
- Myelodysplastic Syndrome (MDS): A phase II trial investigated this compound in combination with 5-azacitidine in MDS and AML patients. This combination showed promising activity, with encouraging response rates and manageable toxicity. [, ]
- Other Lymphomas: Clinical trials have also explored this compound in other lymphoma subtypes, including follicular lymphoma and diffuse large B-cell lymphoma, with modest single-agent activity observed. [, ]
- Urothelial Carcinoma (UC): this compound was investigated in a phase 2 trial for UC patients with specific genetic alterations, but the results were not detailed in the provided abstracts. [, ]
Q13: Are there known resistance mechanisms to this compound?
A: While the research provided doesn't extensively delve into specific resistance mechanisms to this compound, one study indicated that resistance to MEK inhibitors in KRAS mutant lung cancers could be overcome by this compound through the suppression of ZEB1. This suggests that targeting EMT-related pathways could be a potential strategy to combat resistance to this compound. [, ] Further research is needed to fully elucidate resistance mechanisms and develop strategies to overcome them.
Q14: What are the known toxicities and safety concerns associated with this compound?
A: The most frequent adverse events reported in this compound clinical trials include fatigue, thrombocytopenia, anemia, nausea, and diarrhea. [, , , , ] One study mentioned a case of significant pericardial adverse events, raising concerns about potential cardiac toxicity. [] Notably, a temporary suspension of patient enrollment in this compound trials occurred due to potential cardiac complications, emphasizing the need for careful monitoring and further investigation into its cardiac safety profile. []
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